molecular formula C16H20N4O2S B4519559 4-methyl-N-(pyridin-4-ylmethyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide

4-methyl-N-(pyridin-4-ylmethyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide

Cat. No.: B4519559
M. Wt: 332.4 g/mol
InChI Key: SZRDJSWYQWLARY-UHFFFAOYSA-N
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Description

4-methyl-N-(pyridin-4-ylmethyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a thiazole ring, a pyridine moiety, and a tetrahydrofuran group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(pyridin-4-ylmethyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Pyridine Moiety: The pyridine group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate leaving group on the thiazole ring.

    Incorporation of the Tetrahydrofuran Group: The tetrahydrofuran group can be attached through a reductive amination reaction, where the tetrahydrofuran-2-ylmethylamine reacts with the thiazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the tetrahydrofuran group.

    Reduction: Reduction reactions can occur at the pyridine moiety or the thiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-methyl-N-(pyridin-4-ylmethyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and pyridine moiety are key functional groups that enable binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(pyridin-3-ylmethyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide
  • 4-methyl-N-(pyridin-2-ylmethyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide

Uniqueness

The unique combination of the thiazole ring, pyridine moiety, and tetrahydrofuran group in 4-methyl-N-(pyridin-4-ylmethyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide provides distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.

Properties

IUPAC Name

4-methyl-2-(oxolan-2-ylmethylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-11-14(15(21)18-9-12-4-6-17-7-5-12)23-16(20-11)19-10-13-3-2-8-22-13/h4-7,13H,2-3,8-10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRDJSWYQWLARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCC2CCCO2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-(pyridin-4-ylmethyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide
Reactant of Route 2
4-methyl-N-(pyridin-4-ylmethyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
4-methyl-N-(pyridin-4-ylmethyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
4-methyl-N-(pyridin-4-ylmethyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
4-methyl-N-(pyridin-4-ylmethyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide
Reactant of Route 6
4-methyl-N-(pyridin-4-ylmethyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide

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